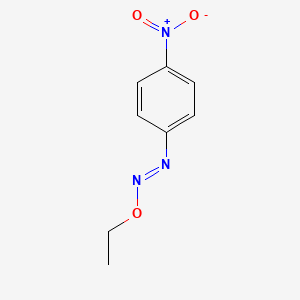

(E)-1-Ethoxy-2-(4-nitrophenyl)diazene

Description

Structure

3D Structure

Properties

CAS No. |

58692-48-1 |

|---|---|

Molecular Formula |

C8H9N3O3 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

ethoxy-(4-nitrophenyl)diazene |

InChI |

InChI=1S/C8H9N3O3/c1-2-14-10-9-7-3-5-8(6-4-7)11(12)13/h3-6H,2H2,1H3 |

InChI Key |

DLUHOKXETSIIDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCON=NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Directed Assembly Via Diazene Fragmentation:a Distinct Strategy for Creating C C Linked Heterodimers Utilizes the Fragmentation of an Unsymmetrical Diazene.mit.eduacs.orgin This Approach, Two Different Amine Fragments Are Joined to Form a Mixed Diazene. Subsequent Photochemical Expulsion of Dinitrogen Gas Generates Two Different Carbon Centered Radicals Within a Solvent Cage, Where They Combine to Form the Heterodimer with High Stereocontrol. This Method Has Been Successfully Applied to the Assembly of Complex Hexahydropyrroloindole Natural Product Scaffolds.mit.edu

Table 2: Comparison of Heterodimerization Strategies Involving Diazenes

| Strategy | Key Precursors | Bond Formed | Key Features |

| Pd-Catalyzed Coupling | N-aryl-N′-silyldiazene + Aryl halide | C(sp²)–N(sp²) | High selectivity for heterodimer; avoids homodimerization. nih.gov |

| Reductive Coupling | Two different Nitroarenes | N=N | Direct synthesis from common precursors. nih.gov |

| Diazene (B1210634) Fragmentation | Unsymmetrical Diazene | C(sp³)–C(sp³) or C(sp³)–C(sp²) | Forms C-C bonds; stereocontrolled; proceeds via radical coupling. mit.eduacs.org |

These strategies showcase the versatility of diazene chemistry in the convergent synthesis of both azo-linked and C-C linked dimeric structures.

Diazene-Directed Fragment Assembly

Diazene-directed fragment assembly is a sophisticated strategy in organic synthesis that leverages the controlled decomposition of unsymmetrical diazenes to form challenging carbon-carbon bonds, particularly between sterically hindered carbon centers. This methodology is especially valuable for the synthesis of heterodimers, where two different molecular fragments are joined. The core principle involves the generation of two distinct carbon-centered radicals in close proximity within a solvent cage, which then combine to form the desired product.

The general process begins with the synthesis of an unsymmetrical diazene precursor that incorporates the two fragments to be coupled. This precursor is typically stable enough for isolation and purification. Upon activation, usually through photolysis or thermal induction, the diazene moiety undergoes extrusion of a molecule of dinitrogen (N₂). This extrusion is a thermodynamically favorable process that results in the formation of a transient radical pair. If the radicals are confined within a solvent cage, they are more likely to combine with each other (heterodimerization) than to diffuse apart and react with other species or undergo undesired side reactions.

(E)-1-Ethoxy-2-(4-nitrophenyl)diazene is a reagent designed for such transformations. In this context, the 4-nitrophenyl group acts as an activating group. The strong electron-withdrawing nature of the nitro group can facilitate the initial steps of diazene formation from its precursors, such as substituted sulfamides. During the fragmentation step, the electronic properties of the aryl group can influence the stability and reactivity of the resulting radical intermediate. The ethoxy group, on the other hand, is part of the leaving group assembly in the precursor chemistry leading to the diazene.

A prominent application of this strategy is in the synthesis of complex natural products, such as the heterodimeric cyclotryptamine alkaloids. mdpi.commit.edu In these syntheses, two different cyclotryptamine units are linked via a challenging C³-C³ bond. Researchers have demonstrated that by preparing an unsymmetrical diazene linking the two distinct amine fragments, subsequent photolysis can efficiently generate the desired heterodimeric product. mit.edumit.edu

For instance, in the total synthesis of alkaloids like (−)-calycanthidine and meso-chimonanthine, a key step involves the photolysis of a complex unsymmetrical diazene. mit.edursc.org While the exact ethoxy-substituted diazene of the title is a specific variant, the underlying chemical principles are well-illustrated by structurally related diazenes used in these syntheses. The photolysis of these precursors as a thin film has been shown to be particularly effective, minimizing solvent-related side reactions and maximizing the desired heterodimerization. mit.edu

The research in this area has led to the development of enhanced methods for the synthesis of the requisite sulfamide (B24259) precursors and their subsequent oxidation to the target diazenes. mit.edu This versatile strategy has broad implications for the controlled synthesis of a wide range of higher-order derivatives and other complex molecular structures. rsc.org

The following table presents data from the application of diazene-directed fragment assembly in the synthesis of key heterodimeric intermediates for natural product synthesis. This data, while not utilizing this compound itself, showcases the efficacy of the general methodology with structurally analogous complex diazenes.

| Diazene Precursor | Fragment 1 | Fragment 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Unsymmetrical Diazene (-)-26 | N-protected cyclotryptamine A | N-protected cyclotryptamine B | "Chiral" Heterodimer (-)-27 | 67 | mit.edumit.edu |

| Unsymmetrical Diazene (+)-29 | N-protected cyclotryptamine C | N-protected cyclotryptamine D | "Meso" Heterodimer (+)-30 | 63 | mit.edu |

Applications in Advanced Organic Synthesis

Functionalization Strategies

The strategic introduction and manipulation of functional groups are central to organic synthesis. Aryl diazenes can participate in or facilitate reactions that enable the functionalization of molecular scaffolds.

Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. rsc.org This strategy often relies on a directing group, a functional moiety within the substrate that coordinates to the metal catalyst and directs it to a specific C-H bond, typically in the ortho position. cam.ac.uk A "traceless" directing group is one that can be easily removed after the reaction, leaving no trace of its presence in the final product. rsc.orgresearchgate.netmdpi.com

Various functional groups have been successfully employed as traceless directing groups in C-H functionalization, including:

Carboxylic acids cam.ac.uk

Aldehydes researchgate.net

Nitrones researchgate.net

Aryl Sulfoxides northeastern.eduresearchgate.netnih.gov

While the diazene (B1210634) group is a coordinating moiety, its application as a traceless directing group for C-H activation is not a well-established strategy. Literature extensively covers other groups for this purpose. rsc.orgcam.ac.uk For example, a related triazene (B1217601) group has been developed as a versatile and removable directing group for the rhodium(III)-catalyzed C-H activation of arenes. pkusz.edu.cn In the context of a molecule like (E)-1-Ethoxy-2-(4-nitrophenyl)diazene, a synthetic chemist would more likely rely on a different functional group, either inherent or temporarily installed on one of the aryl rings, to direct C-H functionalization.

Diazenes can serve as precursors for the introduction of a wide array of functional groups through deaminative functionalization. nih.govresearchgate.netnih.gov This strategy involves the catalytic synthesis of a diazene from a primary amine, which can then be transformed to generate a carbon-centered radical with the expulsion of stable dinitrogen gas. This radical can then be trapped by various reagents to form new bonds.

This catalytic approach allows for the efficient deaminative transformation of C–N bonds into numerous other functionalities. nih.govnih.gov

Table 1: Deaminative Functionalizations via Diazene Intermediates

| Transformation | Resulting Functional Group |

| Halogenation | C-Halogen |

| Hydrogenation | C-H |

| Hydroxylation | C-O |

| Thiolation | C-S |

| Selenation | C-Se |

| C-C Bond Formation | C-C |

This table summarizes the types of functional groups that can be introduced into a molecule through the deaminative functionalization pathway involving diazene intermediates, as demonstrated with aliphatic amines. nih.govresearchgate.net

Although much of the development in this area has focused on aliphatic diazenes derived from sterically hindered primary amines, the underlying principle demonstrates the utility of the diazene group as a latent and versatile precursor for other functionalities. researchgate.net

Selective C-H activation allows for the modification of complex molecules without the need for pre-functionalized starting materials. As discussed previously (4.3.1), this process is often guided by a directing group. For an aryl diazene such as this compound, selective C-H functionalization of one of the aromatic rings would likely require a directing group other than the diazene bridge itself. cam.ac.uknortheastern.edu

For example, aryl sulfoxides have emerged as effective traceless directing groups for the C-H activation of arenes. researchgate.netnih.gov A hypothetical strategy to functionalize the ethoxy-substituted ring of the target compound could involve the temporary installation of a sulfoxide (B87167) group ortho to the ethoxy group. This sulfoxide would then direct a transition metal catalyst to activate the adjacent C-H bond for coupling with various partners. After the desired functionalization, the sulfoxide group can be readily removed.

It is important to distinguish the functionalization of aryl diazenes (azo compounds) from the C-H functionalization of diazines (the 1,3-diazine heterocycle, i.e., pyrimidine). Metal-free methods have been reported for the C-H functionalization of diazine heterocycles with organoboron species, showcasing a different mode of reactivity for the heterocyclic namesake. rsc.org

Convergent Synthesis of Dimeric and Oligomeric Structures

Convergent synthesis, where complex molecules are assembled from smaller, pre-synthesized fragments, is an efficient strategy for building large structures. Diazene chemistry offers unique pathways for the convergent synthesis of dimers and oligomers.

The synthesis of non-symmetrical azoarenes (heterodimers) can be challenging, as traditional methods often produce a statistical mixture of two homodimers and the desired heterodimer. nih.gov Several modern strategies have been developed to overcome this limitation.

Computational and Theoretical Investigations

Electronic Structure Elucidation

Elucidation of the electronic structure of azo compounds is critical for understanding their reactivity, stability, and spectroscopic properties. This is typically achieved through a variety of computational methods.

Frontier Molecular Orbital (FMO) AnalysisFMO theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).wikipedia.orgThe energy and spatial distribution of these orbitals are crucial.

HOMO: Represents the ability to donate electrons. In similar aromatic azo compounds, the HOMO is typically distributed over the π-system of the entire molecule.

LUMO: Represents the ability to accept electrons. The presence of the electron-withdrawing nitro group (-NO₂) is expected to lower the energy of the LUMO and localize it significantly on the nitrophenyl ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Diazene (B1210634) (Note: This table is a placeholder to illustrate the format, as specific data for (E)-1-Ethoxy-2-(4-nitrophenyl)diazene is unavailable.)

| Orbital | Energy (eV) | Primary Lobe Location |

|---|---|---|

| LUMO+1 | -1.50 | - |

| LUMO | -2.80 | Nitrophenyl Ring |

| HOMO | -6.50 | Azo Bridge and Phenyl Rings |

| HOMO-1 | -7.20 | - |

Reaction Pathway Analysis

Computational modeling is essential for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers.

Computational Modeling of E/Z IsomerizationThe N=N double bond in diazenes allows for E/Z (or trans/cis) isomerism. The transition between these isomers can be induced by light or heat. Computational modeling can elucidate the mechanism of this isomerization. For thermal isomerization, two primary pathways are considered:

Rotation: Rotation around the N=N bond via a transition state where the p-orbitals are perpendicular.

Inversion: An in-plane "scissoring" motion of one of the substituents via a linear transition state.

DFT calculations can determine the activation barriers for both pathways. Studies on azobenzene (B91143) and its derivatives have shown that the preferred mechanism can depend on the substituents. Furthermore, catalysis of E/Z isomerization has also been explored computationally, with density functional theory suggesting that interaction with species like nitric oxide can significantly lower the isomerization barrier. researchgate.netnih.gov

Mechanistic Studies of Radical Formation and Recombination

The formation of radicals from diazene compounds is typically initiated by thermal or photochemical means, leading to the extrusion of a dinitrogen molecule (N₂). rhhz.net This process generates radical species whose reactivity is central to various synthetic transformations. rhhz.net For asymmetrically substituted diazenes, the primary photochemical event is often a C–N bond cleavage. acs.org This scission results in a geminate radical pair, which consists of the two alkyl or aryl fragments and a nitrogen molecule, all contained within a solvent cage. acs.orgrsc.org

The mechanism of dinitrogen extrusion can proceed through a radical-based pathway, which is common for facilitating carbon-carbon bond formation. rhhz.net Upon photolysis, diazenes can yield primary dissociation products with the loss of N₂. acs.org For instance, the photolysis of (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyl diazene produces 1-biphenyl-4-yl-1-methyl-ethyl (BME•) and tert-butyl (t-Bu•) radicals. acs.orgrsc.org

Computational studies, often paired with experimental data from techniques like laser flash photolysis, help to probe the full reaction energetics. nih.govnih.govmpg.dersc.orgresearchgate.net These investigations can elucidate the nature of the intermediates and transition states involved in both radical formation and their subsequent functionalization pathways, such as radical-polar crossover or reductive elimination. nih.govmpg.dersc.orgresearchgate.net

Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. It calculates the excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of the spectral bands.

For molecules like this compound, TD-DFT can model the transitions between different electronic states, such as the ground state (S₀) and various excited singlet states (S₁, S₂, etc.). The absorption spectrum is characterized by transitions to these excited states. For example, in many diazene derivatives, distinct absorption bands are associated with n→π* and π→π* transitions centered on the azo moiety and the aromatic rings, respectively. nih.gov

While specific TD-DFT data for this compound is not detailed in the provided context, the methodology is broadly applied. For instance, in the study of other complex organic molecules, TD-DFT has been used to understand their photophysical properties. rsc.orgresearchgate.net The calculations can reveal how substituents on the aromatic rings influence the energy levels and, consequently, the absorption and emission wavelengths. Emission spectra (fluorescence and phosphorescence) are calculated by modeling the transition from an excited state (typically S₁ or T₁) back to the ground state. However, for many diazenes, emission is not observed, suggesting that non-radiative deactivation pathways are highly efficient. acs.org

Investigation of Non-Reactive Triplet States

In the photochemistry of diazenes, triplet excited states can play a crucial role in the dissociation pathway. acs.org Following initial excitation to a singlet state (e.g., ¹n,π), the molecule can undergo intersystem crossing (ISC) to a corresponding triplet state (e.g., ³n,π). acs.org

The dissociation of the diazene can proceed from the singlet excited state or, alternatively, through a triplet state pathway. acs.org However, in some cases, the triplet state's contribution to dissociation may be minor. acs.org For example, if the decay rate of the singlet state is extremely fast (e.g., on the order of 1.4 × 10¹² s⁻¹), intersystem crossing to the triplet state may not be able to compete effectively. acs.org

The lifetime of triplet states is typically much longer than that of singlet states, ranging from nanoseconds to microseconds. msu.edu This longer lifetime allows them to be intercepted by quenching agents, providing valuable mechanistic information. msu.edursc.orgresearchgate.net While some triplet states are dissociative, leading to radical formation, others can be non-reactive, meaning they decay back to the ground state without causing fragmentation. msu.edu The nature of the triplet state (e.g., n,π* vs. π,π*) and the presence of specific functional groups heavily influence its reactivity. acs.org In some photochemical systems, triplet excited states favor the formation of free radicals that escape the solvent cage, whereas singlet excited states may lead to in-cage recombination products. rsc.orgresearchgate.net

State Switching and Deactivation Mechanisms

Following photoexcitation, a molecule like this compound has several pathways to release the absorbed energy and return to the ground state. These deactivation mechanisms compete with photochemical reactions like radical formation.

One of the most common non-radiative deactivation pathways is internal conversion (IC) , a process where the molecule transitions between electronic states of the same multiplicity (e.g., from S₂ to S₁ or S₁ to S₀) without emitting light. acs.org For some diazenes, where photoisomerization is not observed, internal conversion can be the primary deactivation pathway competing with bond cleavage. acs.org For instance, a difference in the quantum efficiency of diazene disappearance upon irradiation at different wavelengths (e.g., 0.38 at 254 nm vs. 0.50 at 365 nm) suggests that fast internal conversion from a higher excited state (¹π,π) to the ground state competes with energy transfer to the dissociative ¹n,π state. acs.org

Another key process is intersystem crossing (ISC) , which involves a transition between states of different multiplicity (e.g., S₁ to T₁). As discussed previously, this can lead to the population of triplet states, which may then dissociate or deactivate through other means. nih.gov

Photochemical Reaction: C-N bond cleavage leading to radicals. acs.org

Internal Conversion: Non-radiative decay to the ground state. acs.org

Intersystem Crossing: Transition to a triplet state, which may or may not be reactive. nih.gov

Fluorescence/Phosphorescence: Radiative decay, which is often inefficient or absent in diazenes. acs.org

Global Reactivity Parameters (GRPs)

Computational Assessment of Reactivity and Stability

The key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO). researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Calculated as η = (I - A) / 2. A larger energy gap between HOMO and LUMO indicates greater hardness and higher stability. researchgate.net

Chemical Potential (μ): Related to the "escaping tendency" of electrons. Calculated as μ = -(I + A) / 2. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons. Calculated as χ = (I + A) / 2. dergipark.org.tr

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. Calculated as ω = μ² / (2η). researchgate.netresearchgate.net

| Parameter | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration; indicates stability. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons; a measure of electrophilic character. |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for unsymmetrical diazenes often rely on multi-step procedures or harsh reaction conditions. Future research should focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes to "(E)-1-Ethoxy-2-(4-nitrophenyl)diazene".

One promising avenue is the exploration of electrochemical synthesis . Anodic oxidation of unsymmetrical sulfamides, prepared from readily available amines, has emerged as a sustainable method for diazene (B1210634) synthesis, obviating the need for harsh chlorinating reagents acs.org. Adapting this SuFEx/electrochemistry strategy could provide a direct and milder route to the target compound.

Another area of interest is the advancement of palladium-catalyzed cross-coupling reactions . Novel methods for the C(sp²)–N(sp²) cross-coupling of silyl-masked diazenyl pronucleophiles with aryl halides have shown success in suppressing undesired denitrogenative side reactions researchgate.net. Investigating the applicability of such catalytic systems for the synthesis of "this compound" could lead to highly efficient and generalizable protocols.

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Approach | Precursors | Potential Advantages |

| Electrochemical Synthesis | 4-nitroaniline (B120555), O-ethylhydroxylamine-derived sulfamide (B24259) | Milder reaction conditions, avoidance of harsh oxidants acs.org. |

| Pd-Catalyzed Cross-Coupling | Silyl-protected ethoxydiazene, 1-halo-4-nitrobenzene | High efficiency, suppression of side reactions, broad substrate scope researchgate.net. |

| One-Pot Diazotization-Coupling | 4-nitroaniline, O-ethylhydroxylamine | Streamlined process, reduced purification steps. |

Exploration of New Mechanistic Pathways for Diazene Transformations

A deeper understanding of the reaction mechanisms governing the transformations of "this compound" is crucial for controlling its reactivity and designing new applications. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

For instance, the formation of short-lived phenyldiazenes as intermediates in cycloaddition reactions has been reported acs.org. Investigating the potential of "this compound" to participate in similar cycloadditions could open up new avenues for the synthesis of novel heterocyclic compounds.

Furthermore, the influence of the ethoxy and nitro substituents on the electronic properties and reactivity of the diazene core warrants detailed investigation. Mechanistic studies could focus on how these groups modulate the stability of reaction intermediates and transition states in various transformations.

Expansion of Synthetic Applications in Complex Molecule Synthesis

The unique reactivity of diazenes can be harnessed for the synthesis of complex molecular architectures. Future research should aim to expand the synthetic utility of "this compound" as a versatile building block.

One potential application lies in late-stage functionalization of bioactive molecules. The diazene moiety can serve as a handle for introducing the 4-nitrophenyl group into complex structures, potentially modulating their pharmacological properties.

Moreover, the development of novel transformations involving the diazene group, such as controlled nitrogen extrusion or participation in multicomponent reactions, could provide access to a diverse range of valuable compounds. The synthesis of norlabdane-diazine hybrids has demonstrated the potential of incorporating diazene skeletons into natural product derivatives to enhance their biological activity mdpi.com.

Advanced Computational Design and Prediction of Diazene Reactivity

Computational chemistry offers powerful tools for the rational design of new diazene-based reagents and for predicting their reactivity. Future research should leverage advanced computational methods to accelerate the discovery and optimization of reactions involving "this compound".

Density Functional Theory (DFT) can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations. For instance, computational studies have been used to understand the electronic structure and intermolecular interactions of molecules containing ethoxy and substituted phenyl groups, which can inform the design of new materials researchgate.net.

Machine learning algorithms could also be trained on experimental data to develop predictive models for the reactivity of substituted diazenes. This data-driven approach could significantly reduce the experimental effort required to identify optimal reaction conditions and substrates.

Table 2: Spectroscopic Data for a Structurally Related Compound: Ethyl (E)-2-(4-nitrophenyl)diazene-1-carboxylate rsc.org

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.42 – 8.38 (dt, J = 8.8 Hz, J = 2.0 Hz, 2H), 4.56 (q, J = 7.2 Hz, 2H), 1.51 (t, J = 6.8 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.6, 154.3, 150.4, 124.9 (2C), 124.3 (2C), 65.1, 14.2 |

| HRMS (ESI) m/z (M+H)⁺ | calcd for C₉H₁₀N₃O₄ = 224.0671, found 224.0674 |

This data for a related compound can serve as a benchmark for the characterization of "this compound" in future synthetic efforts.

Q & A

Q. What are the standard synthetic routes for (E)-1-Ethoxy-2-(4-nitrophenyl)diazene, and how is stereochemical purity ensured?

The synthesis typically involves diazotization of 4-nitroaniline followed by coupling with an ethoxy-substituted aromatic compound under controlled pH and temperature. For example, analogous diazenes are synthesized using NaNO₂ in acidic media (e.g., HCl) to generate the diazonium salt, which is then coupled with ethoxybenzene derivatives. Stereochemical purity (E-configuration) is confirmed via , where coupling constants () between vicinal protons in the azo group (~12-16 Hz for trans isomers) and NOESY experiments are critical. Crystallographic validation (e.g., SHELXT for space-group determination) provides definitive proof of geometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies nitro (1530–1350 cm) and azo (N=N, ~1450–1600 cm) stretches.

- NMR : / NMR resolves ethoxy group signals (e.g., 1.3–1.5 ppm for CH, 4.0–4.2 ppm for OCH) and aromatic proton splitting patterns.

- UV-Vis : Absorbance maxima (~350–450 nm) reflect π→π* transitions in the nitro-azo system, useful for monitoring photoisomerization .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved during refinement?

Use SHELXL for anisotropic refinement, incorporating restraints for disordered ethoxy or nitro groups. Validate thermal parameters with tools like ORTEP for displacement ellipsoid visualization. For twinned crystals, employ TWIN/BASF commands in SHELXL and cross-check with PLATON’s TwinRotMat algorithm. Multi-solution approaches (SHELXD) mitigate phase ambiguities in low-symmetry space groups .

Q. What experimental strategies address regioselectivity challenges in Rhodium(III)-catalyzed C-H activation reactions involving this compound?

Steric hindrance from the ethoxy group can reduce yields in coupling reactions. Optimize by:

- Screening directing groups (e.g., pyridyl, carbonyl) to enhance metal coordination.

- Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Computational pre-screening (DFT) of transition states to predict regioselectivity trends. Evidence from analogous systems shows 1.65:1 regioselectivity ratios under optimized conditions .

Q. How is E/Z isomerism in diazenes experimentally distinguished, and what computational methods validate these findings?

- NMR : - coupling constants (E: ; Z: ).

- X-ray crystallography : SHELXT resolves spatial arrangement of substituents.

- DFT calculations : Compare experimental vs. computed chemical shifts and dipole moments. For example, E-isomers exhibit lower dipole moments due to antiparallel nitro and ethoxy groups .

Q. What methodologies integrate experimental and computational data to predict bioactivity or photoresponsive behavior?

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), validated by in vitro assays.

- TD-DFT : Predict UV-Vis spectra and excited-state dynamics (e.g., cis-trans isomerization rates). Match computed λ with experimental data (e.g., 430 nm in ethanol) .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 2.42E–07 mmHg at 25°C).

- Storage : Dark, airtight containers at 4°C to prevent photodegradation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (LD 257 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.